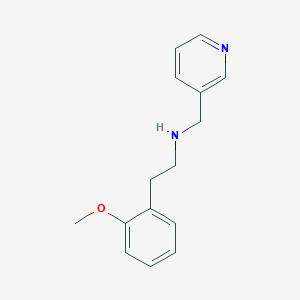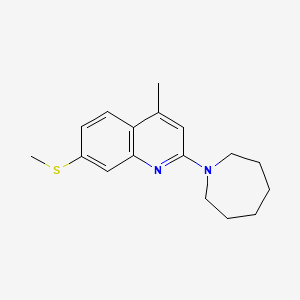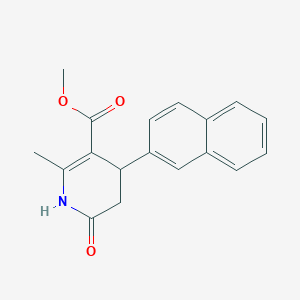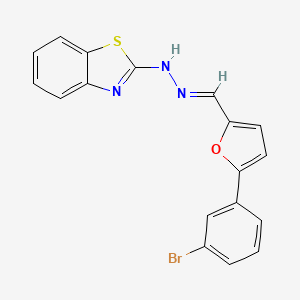![molecular formula C19H20ClNO3 B3863387 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol](/img/structure/B3863387.png)
2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol
Vue d'ensemble
Description
2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol, also known as CMOP, is a chemical compound that has been extensively studied for its potential use in scientific research. CMOP belongs to a class of compounds known as benzhydryl ketones and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has also been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol can induce cell cycle arrest and DNA damage in cancer cells. 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol in lab experiments is its potent anti-tumor activity. 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol. One area of research could be the development of more soluble derivatives of 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol that could be more easily administered in vivo. Another area of research could be the development of combination therapies that incorporate 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol with other anti-cancer drugs to enhance its efficacy. Additionally, further studies could be conducted to elucidate the precise mechanism of action of 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol and to identify novel targets for its anti-tumor activity.
Applications De Recherche Scientifique
2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has been extensively studied for its potential use in scientific research. One of the most promising applications of 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol is in the field of cancer research. Studies have shown that 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has potent anti-tumor activity and can induce apoptosis in cancer cells. 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-3-(2-hydroxyphenyl)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-15-5-3-4-14(12-15)17(16-6-1-2-7-18(16)22)13-19(23)21-8-10-24-11-9-21/h1-7,12,17,22H,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEIMQHSGGIDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC(=CC=C2)Cl)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-1-morpholin-4-ylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3863310.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3863316.png)
![N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3863320.png)



![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide](/img/structure/B3863334.png)
![ethyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3863344.png)

![4-(dimethylamino)benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3863348.png)
![3-methoxy-4-{[2-({2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde](/img/structure/B3863364.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3863365.png)
![N'-{[4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide](/img/structure/B3863370.png)
